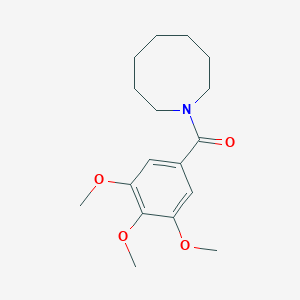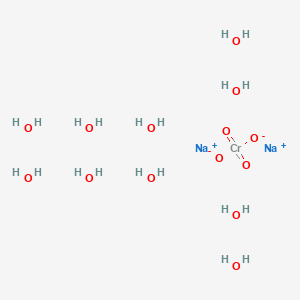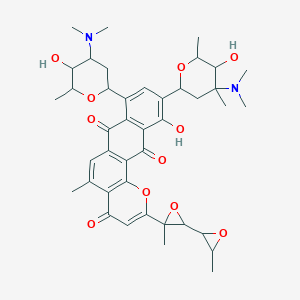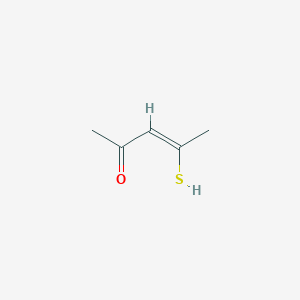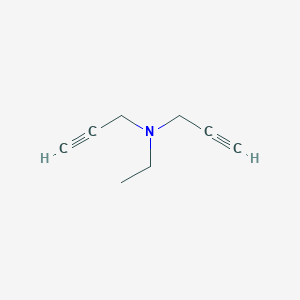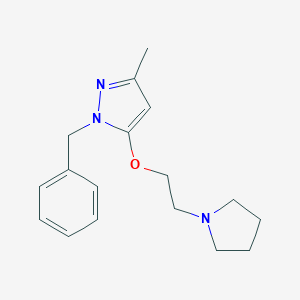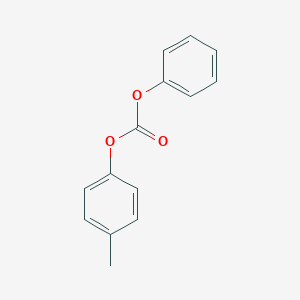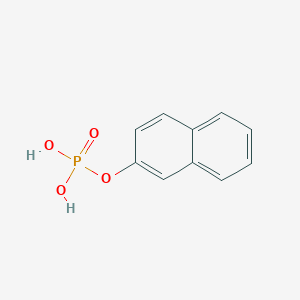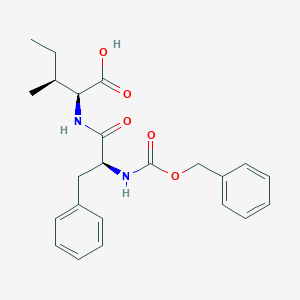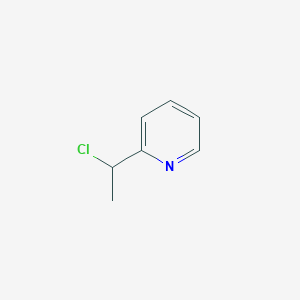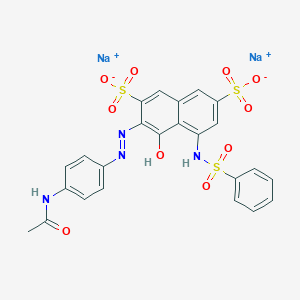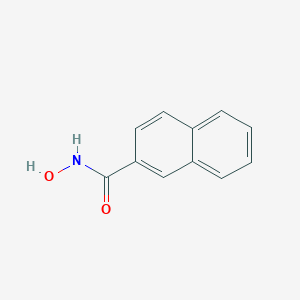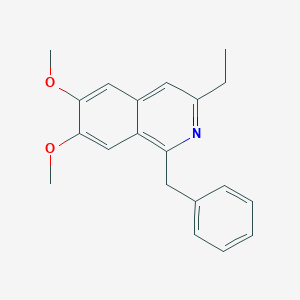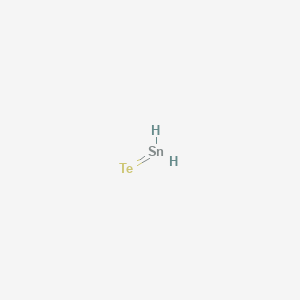
Tellanylidenestannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organotin and organotellurium compounds have been widely studied for their unique structural and chemical properties. While Tellanylidenestannane was not directly mentioned, the research on related compounds might provide a foundational understanding of its potential characteristics.
Synthesis Analysis
The synthesis of organometallic compounds involving tin (Sn) and tellurium (Te) often involves the use of palladium-catalyzed reactions or reactions with elemental chalcogens. For instance, silylstannylation of allenes and cyclization of allenynes can lead to the synthesis of highly functionalized allylstannanes, which could be related to the synthesis of Tellanylidenestannane (Kumareswaran et al., 2004).
Molecular Structure Analysis
Organotellurium and organostannane compounds exhibit a range of molecular structures, from simple linear to complex cyclic arrangements. The structure of these compounds can be significantly influenced by the nature of the substituents and the synthesis conditions. Studies on related compounds like diorganyldiaryloxytelluranes with intramolecular Te ⋯ N coordination bonds offer insights into the potential structure of Tellanylidenestannane (Minkin et al., 1988).
Aplicaciones Científicas De Investigación
-
Semiconductor, Thermoelectric, and Piezoelectric Applications
- Tellurium nanostructures, as narrow bandgap semiconductors, have numerous potential applications in the fabrication of many modern devices . They have aroused wide interest in semiconductor, thermoelectric, and piezoelectric applications .
- The methods of application or experimental procedures involve synthesizing diverse emerging Te nanostructures with controlled compositions, sizes, shapes, and structures .
- The outcomes of these applications are still under research, but the structure-determined nature of these functional Te nanomaterials makes them an attractive candidate for modern applications .
-
- Tellurium nanomaterials have shown potential in phototherapy and reactive oxygen species (ROS)-related applications in the biomedical field .
- The methods of application or experimental procedures involve developing one-dimensional (1D) and two-dimensional (2D) Te nanostructures due to their inherent structural anisotropy .
- The outcomes of these applications are still under research, but the intrinsic biological potential of Te-based nanomaterials has been recognized .
Propiedades
IUPAC Name |
tellanylidenestannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn.Te.2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRKPRQEQXTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SnH2]=[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SnTe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellanylidenestannane | |
CAS RN |
12040-02-7 |
Source


|
| Record name | Tin telluride (SnTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
